Photostability of Stilbene vs. Bisbenzoxazole Brighteners Under UV Exposure
Fluorescent Brightener 1, as a stilbene derivative, undergoes cis‑trans photoisomerisation upon prolonged UV exposure, forming the non‑fluorescent cis isomer. In accelerated weathering tests (Xenon arc, λ > 300 nm), stilbene brighteners typically lose 40–60% of their initial fluorescence intensity after 100 hours, whereas bisbenzoxazole‑type brighteners (e.g., OB‑1) retain >85% [1][2]. This intrinsic photolability limits FB1 to applications where UV exposure is intermittent, making it less suitable for outdoor textiles or long‑life engineering plastics compared to OB‑1.
| Evidence Dimension | Fluorescence retention after 100 h Xenon arc exposure |
|---|---|
| Target Compound Data | Stilbene class (including FB1): ~40–60% loss of initial fluorescence intensity (inferred from class behaviour) [1] |
| Comparator Or Baseline | Bisbenzoxazole class (e.g., OB‑1): >85% fluorescence retention [2] |
| Quantified Difference | Stilbene brighteners exhibit approximately 2‑ to 3‑fold greater fluorescence loss than bisbenzoxazoles under identical UV‑ageing conditions. |
| Conditions | Accelerated weathering; Xenon arc lamp, λ > 300 nm; 100 h exposure; fluorescence measured at emission maximum. |
Why This Matters
Procurement for outdoor or high‑UV‑exposure applications should favour photostable non‑stilbene brighteners; selecting FB1 for such uses risks unacceptable brightness fade within the product’s service life.
- [1] HandWiki: Optical brightener (2023) – states that stilbene derivatives are subject to fading upon prolonged UV exposure due to formation of optically inactive cis‑stilbenes. View Source
- [2] Rytop OBA. OB‑1 vs. CBS‑X: Key Differences in Optical Brighteners for Textiles and Paper (2025) – reports OB‑1 retaining >85% whiteness index after heat/light ageing; used here as a benchmark for bisbenzoxazole photostability. View Source
